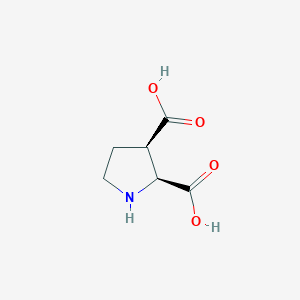
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is an amino acid that is commonly found in proteins. It is a non-essential amino acid, meaning that the body can synthesize it on its own. However, L-proline can also be obtained from dietary sources such as meat, dairy, and eggs. L-proline is an important building block for collagen, a protein that is found in connective tissues such as skin, tendons, and cartilage. In addition, L-proline has been found to have various scientific research applications in fields such as biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in various biochemical pathways in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is a precursor for the synthesis of collagen, which is important for the structure and function of connective tissues. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in the synthesis of neurotransmitters such as glutamate and GABA, which are important for brain function. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to modulate the activity of various enzymes, such as those involved in the metabolism of glucose and lipids.
Biochemische Und Physiologische Effekte
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have wound healing properties and has been used in the treatment of skin ulcers and burns.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is readily available and relatively inexpensive. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is stable and easy to handle. However, there are also some limitations to using (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be difficult to dissolve in water, which may limit its use in certain experiments. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be toxic at high concentrations, which may limit its use in certain cell culture experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied further as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied as a potential treatment for other diseases such as arthritis and cancer. Further research could also be done on the biochemical pathways involved in the synthesis and metabolism of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, which could lead to a better understanding of its physiological effects. Finally, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be further studied as a chiral building block for the synthesis of pharmaceuticals and agrochemicals.
Synthesemethoden
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the body from other amino acids, such as glutamate, or it can be obtained from dietary sources. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory through various methods, such as the Strecker synthesis, the Gabriel synthesis, and the Hantzsch synthesis.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various scientific research applications. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer.
Eigenschaften
CAS-Nummer |
188956-37-8 |
|---|---|
Produktname |
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2S,3R)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
InChI-Schlüssel |
GLQKHRAKKLRGNR-DMTCNVIQSA-N |
Isomerische SMILES |
C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Kanonische SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Synonyme |
2,3-Pyrrolidinedicarboxylicacid,(2R,3S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



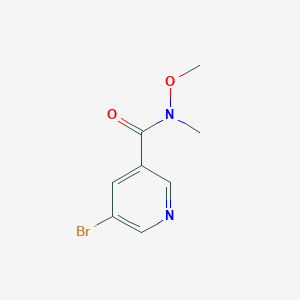
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
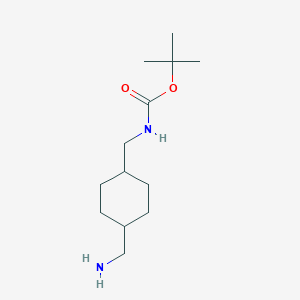

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
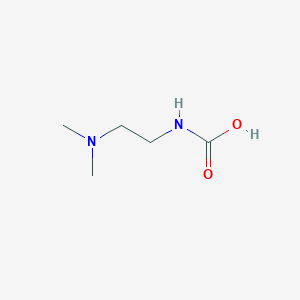

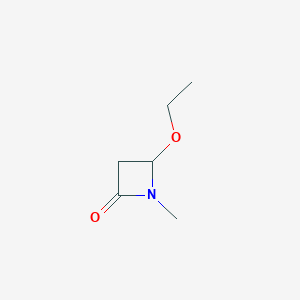
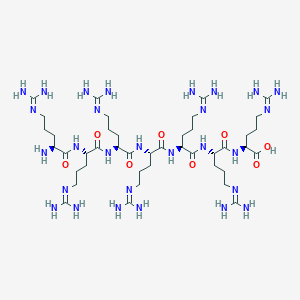
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)